![molecular formula C12H9NOS2 B2474320 1-Pyridin-4-yl-3-sulfanylidene-3-thiophen-2-ylpropan-1-one CAS No. 293767-21-2](/img/structure/B2474320.png)
1-Pyridin-4-yl-3-sulfanylidene-3-thiophen-2-ylpropan-1-one
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the condensation of acetylpyridine with thiophene carboxaldehyde, which then reacts with thiourea to obtain a pyrimidinthiol derivative . This derivative can then react with hydrazine hydrate to afford a hydrazinylpyrimidine derivative . This derivative can be used as a key intermediate for the synthesis of the target compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include condensation, reaction with thiourea, and reaction with hydrazine hydrate . These reactions lead to the formation of various derivatives .Scientific Research Applications
Synthesis and Biological Evaluation
A novel sulfur heterocyclic thiophene derivative containing 1,2,3-triazole and pyridine moieties, named BTPT, was synthesized. Its crystal structure was determined using the SCXRD method. The compound underwent spectroscopic characterization, computational DFT method analysis, in silico pharmacological ADMET properties estimation, and molecular docking investigation with human topoisomerase IIα. BTPT exhibited notable cytotoxicity against various human cancer cell lines, suggesting its potential as a novel anticancer drug (Murugavel, Ravikumar, Jaabil, & Alagusundaram, 2019).
Anticancer, Anti-Alzheimer, and Anti-COX-2 Activities
Another study focused on the synthesis, reactions, characterization, and biological evaluation of 2,3′‐Bipyridine derivatives. The synthesized compounds were tested for their anticancer, anti-Alzheimer, and anti-COX-2 activities, revealing a potential for the development of new therapeutic agents in these areas (Attaby, Abdel-fattah, Shaif, & Elsayed, 2014).
Antimicrobial Activity
Research on the synthesis, characterization, and antimicrobial activity of novel chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives substituted with thiophene-2-yl or furan-2-yl moieties, highlighted the antimicrobial potential of these compounds. The study assessed their activity against various bacteria and fungi, indicating their application in developing new antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Molecular Docking and In Vitro Screening
A series of novel pyridine and fused pyridine derivatives were synthesized and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. The compounds exhibited antimicrobial and antioxidant activity, demonstrating the utility of molecular docking in guiding the development of new therapeutic agents (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Antioxidant and Anti-inflammatory Activities
The synthesis of 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives from chalcones revealed potent anti-inflammatory and antioxidant activities. These compounds showed promising results against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation, highlighting their potential as chemotherapeutic compounds (Shehab, Abdellattif, & Mouneir, 2018).
Mechanism of Action
Target of Action
The primary target of 1-Pyridin-4-yl-3-sulfanylidene-3-thiophen-2-ylpropan-1-one is PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase) . This enzyme plays a crucial role in the regulation of glycolysis, a metabolic pathway that is essential for cellular energy production.
Mode of Action
This compound acts as an inhibitor of PFKFB3 . By binding to this enzyme, it reduces glycolytic flux and suppresses glucose uptake . This interaction leads to a decrease in the energy supply of the cell, particularly in cells that rely heavily on glycolysis for energy production, such as cancer cells.
Biochemical Pathways
The compound primarily affects the glycolysis pathway . By inhibiting PFKFB3, it disrupts the conversion of fructose-6-phosphate to fructose-2,6-bisphosphate, a key step in glycolysis . This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on this energy source.
Result of Action
The inhibition of PFKFB3 and the subsequent disruption of glycolysis can lead to a decrease in cellular energy production. This can result in the suppression of cell proliferation, particularly in cells that rely heavily on glycolysis, such as cancer cells . Therefore, this compound may have potential therapeutic applications in the treatment of cancer.
Future Directions
The future directions for research on “1-Pyridin-4-yl-3-sulfanylidene-3-thiophen-2-ylpropan-1-one” could involve further studies on its synthesis, structure, and biological activity. The development of novel and efficient methods for its synthesis could be a potential area of research . Additionally, its potential applications in optoelectronic device fabrications could be explored .
properties
IUPAC Name |
1-pyridin-4-yl-3-sulfanylidene-3-thiophen-2-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NOS2/c14-10(9-3-5-13-6-4-9)8-11(15)12-2-1-7-16-12/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHHNCLTHVNALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=S)CC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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